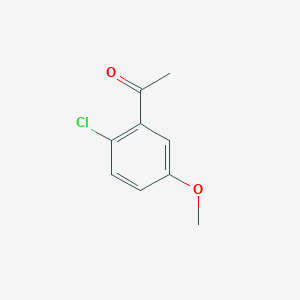

1-(2-氯-5-甲氧基苯基)乙酮

描述

1-(2-Chloro-5-methoxyphenyl)ethanone, also known as 2-Chloro-5-methoxyacetophenone, is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 81-83°C and a boiling point of 248°C. This compound is soluble in ethanol and methanol, and slightly soluble in water. It has a wide range of uses in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other chemicals.

科学研究应用

有机合成和化学性质

1-(2-氯-5-甲氧基苯基)乙酮在复杂有机分子和杂环化合物的合成中作为前体。例如,它已被用于通过与水合肼反应制备二氮杂己二烯化合物,展示了其在形成具有潜在生物活性化合物方面的多功能性(Jian-guo Chang, Jie Lu, Rengao Zhao, 2009)。此外,它在芳香醛肼的合成中的参与表明了它在制备具有定义晶体结构和潜在应用于材料科学中的化合物方面的实用性(Tian Xiao-xue, 2011)。

晶体学和分子结构

该化合物的实用性延伸到晶体学领域,其衍生物被分析以了解分子构象和相互作用。例如,对其衍生物的研究揭示了分子二面角、氢键和超分子网络的见解,这对于设计具有特定性质的材料至关重要(D. Majumdar, 2016)。这样的研究有助于更广泛的材料科学领域,促进了具有定制物理和化学特性的新材料的开发。

环境化学和生物降解

在环境化学领域,研究集中在相关甲氧基氯化合物的生物降解和转化上,提出了有关氯芳烃化合物在环境中处理和解毒的途径(Y. Yim et al., 2008)。这项研究对于了解合成有机化合物在环境中的命运以及制定减轻其潜在影响的策略至关重要。

催化和绿色化学

该化合物还在催化和绿色化学中找到了应用,展示了可持续和环保化学合成原则。例如,微波辅助合成技术已被用于促进衍生化合物的环保生产,突显了1-(2-氯-5-甲氧基苯基)乙酮在促进高效和可持续化学反应中的作用(P. Soares et al., 2015)。

作用机制

Target of Action

The primary targets of 1-(2-Chloro-5-methoxyphenyl)ethanone are currently unknown

Result of Action

The molecular and cellular effects of 1-(2-Chloro-5-methoxyphenyl)ethanone’s action are currently unknown . Understanding these effects requires comprehensive studies involving cellular assays, animal models, and eventually, clinical trials.

Action Environment

The action, efficacy, and stability of 1-(2-Chloro-5-methoxyphenyl)ethanone can be influenced by various environmental factors . These factors could include pH levels, temperature, presence of other compounds, and specific conditions within the body.

属性

IUPAC Name |

1-(2-chloro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORVKDABKDAROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286595 | |

| Record name | 1-(2-chloro-5-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77344-69-5 | |

| Record name | 1-(2-Chloro-5-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77344-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-methoxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077344695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloro-5-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1347194.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347200.png)

![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)